Methyl 2-formylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Methyl 2-formylbenzoate is a versatile substrate used as a raw material for the preparation of medical products . It’s known for its variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

- It’s an essential starting material for the synthesis of many organic compounds via multistep reactions such as Ugi-reaction .

- Methyl 2-formylbenzoate is a significant structure and an excellent precursor for the search of new bioactive molecules .

- It’s reported as a starting material for the synthesis of various derivatives that are capable of interacting with several different receptors for the discovery of new potential drug candidates .

Pharmaceutical Applications

Organic Synthesis

Enantioselective Arylation

- Methyl-2-formyl benzoate is a useful starting material that has been used in the synthesis of biisoquinoline tetradentate ligands . These ligands are often used in coordination chemistry and catalysis .

- Methyl-2-formyl benzoate has been used in the synthesis of spiro and fused heterocycles . These compounds are important in medicinal chemistry due to their wide range of biological activities .

Synthesis of Biisoquinoline Tetradentate Ligands

Synthesis of Spiro and Fused Heterocycles

Synthesis of Isoquinoline Derivatives

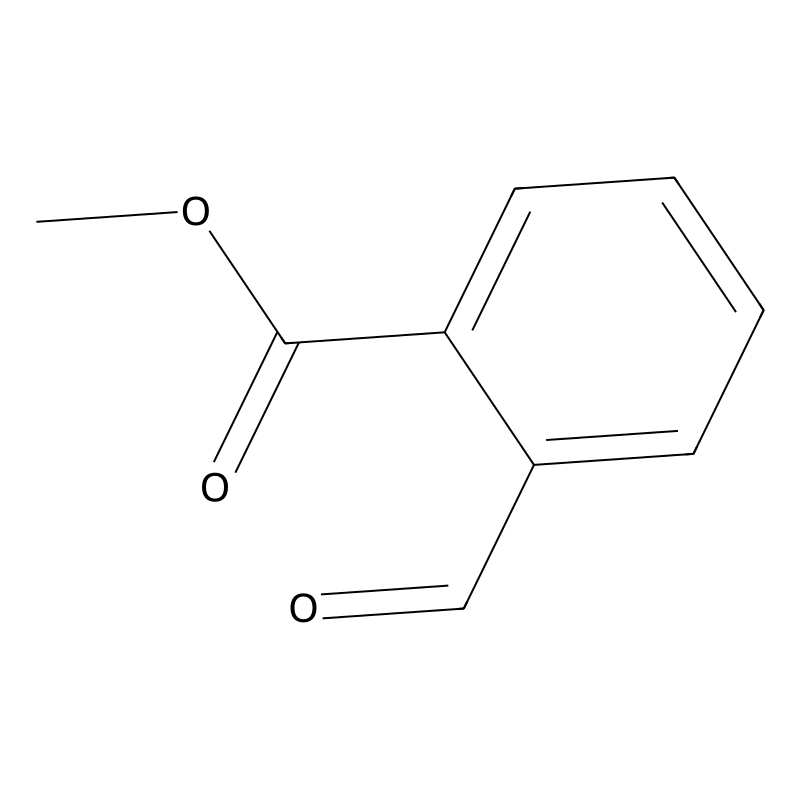

Methyl 2-formylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 164.16 g/mol. It features a benzoate structure with a formyl group attached to the second carbon of the benzene ring, making it a derivative of benzoic acid. This compound is characterized by its aromatic properties and the presence of both an aldehyde and an ester functional group, which contribute to its chemical reactivity and biological activity.

- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It can react with amines or other nucleophiles in condensation reactions to form imines or other nitrogen-containing compounds.

- Oxidation: The aldehyde group can be oxidized to a carboxylic acid, further modifying the compound's properties and reactivity.

These reactions highlight its versatility as a building block in organic synthesis.

Methyl 2-formylbenzoate exhibits notable biological activities, making it of interest in pharmacological research. Studies suggest that it may possess:

- Antimicrobial Properties: It has shown potential against various bacterial strains, indicating its use as a bioactive agent.

- Anti-inflammatory Effects: Preliminary research suggests that it may modulate inflammatory pathways, although further studies are required to elucidate these mechanisms.

- Antioxidant Activity: Its ability to scavenge free radicals has been noted, which could contribute to protective effects against oxidative stress.

These activities position methyl 2-formylbenzoate as a candidate for further investigation in drug development.

Several methods exist for synthesizing methyl 2-formylbenzoate. Common approaches include:

- Methylation of 2-Carboxybenzaldehyde: This method involves reacting 2-carboxybenzaldehyde with iodomethane in the presence of a base, yielding methyl 2-formylbenzoate.

- Reactions with Aldehydes: Utilizing various aldehydes in the presence of catalysts can also lead to the formation of this compound.

- Zwitterionic Pathways: Recent studies have explored zwitterionic intermediates that can react with aldehydes to form benzyl alcohol derivatives, which can be further processed into methyl 2-formylbenzoate.

Each method presents unique advantages regarding yield and purity, making them suitable for different applications in organic synthesis

Methyl 2-formylbenzoate finds applications across various fields:

Research on interaction studies involving methyl 2-formylbenzoate has focused on its reactivity with biological molecules. Notable interactions include:

- Protein Binding Studies: Investigations into how this compound interacts with proteins have provided insights into its potential therapeutic effects and mechanisms of action.

- Enzyme Inhibition Studies: Some studies have explored its ability to inhibit specific enzymes, suggesting possible applications in treating diseases related to enzyme dysfunction.

Such studies are crucial for understanding the full scope of methyl 2-formylbenzoate's biological implications.

Methyl 2-formylbenzoate shares structural similarities with several related compounds. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl benzoate | Ester of benzoic acid | Primarily used as a flavoring agent |

| Benzaldehyde | Simple aromatic aldehyde | Lacks ester functionality; used widely in synthesis |

| Ethyl 2-formylbenzoate | Ethyl ester instead of methyl | Similar reactivity but different solubility |

| Methyl salicylate | Contains a hydroxyl group | Known for anti-inflammatory properties |

Methyl 2-formylbenzoate's unique combination of an aldehyde and ester functional group distinguishes it from these compounds, enhancing its utility in organic synthesis and biological applications.

Methyl 2-formylbenzoate stands as a distinctive aromatic compound characterized by its systematic International Union of Pure and Applied Chemistry nomenclature, which precisely describes its molecular architecture. The compound possesses a molecular formula of C9H8O3 with a molecular weight of 164.16 grams per mole, establishing its position within the class of aromatic esters bearing aldehyde functionality. The systematic name methyl 2-formylbenzoate derives from its structural components: a methyl ester group attached to a benzoic acid moiety that carries a formyl substituent at the ortho position.

The compound exhibits extensive nomenclature diversity, reflecting its widespread use across different chemical contexts and historical periods. Among its most commonly recognized synonyms are 2-carbomethoxybenzaldehyde, methyl o-formylbenzoate, and phthalaldehydic acid methyl ester. Additional nomenclature variations include benzoic acid 2-formyl methyl ester, methyl 2-formylbenzenecarboxylate, and 2-(methoxycarbonyl)benzaldehyde, each emphasizing different structural aspects of the molecule. This nomenclature richness demonstrates the compound's significance across various chemical disciplines and its integration into diverse synthetic applications.

The molecular structure of methyl 2-formylbenzoate can be represented by the Simplified Molecular-Input Line-Entry System notation as COC(=O)C1=CC=CC=C1C=O, which clearly delineates the spatial arrangement of functional groups. The International Chemical Identifier key YRMODRRGEUGHTF-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, facilitating precise identification in chemical databases and literature searches. The compound's Chemical Abstracts Service registry number 4122-56-9 serves as its primary identifier in chemical commerce and regulatory documentation.

The physical properties of methyl 2-formylbenzoate reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point of 50 degrees Celsius and demonstrates variable boiling points depending on pressure conditions, with values ranging from 76 degrees Celsius at 0.1 millimeters of mercury to 88 degrees Celsius at 0.7 millimeters of mercury. The density of the compound measures 1.203 grams per milliliter, while its refractive index stands at 1.541, indicating significant optical activity due to its conjugated aromatic system. These physical characteristics contribute to the compound's utility in various synthetic applications and its behavior under different reaction conditions.

Historical Development in Organic Synthesis

The historical development of methyl 2-formylbenzoate synthesis traces back to the foundational work on phthalide chemistry in the late 19th century, establishing crucial methodological frameworks that continue to influence contemporary synthetic approaches. The initial preparation of the precursor compound 2-carboxybenzaldehyde was first accomplished from phthalide in 1887, marking a pivotal moment in the development of ortho-disubstituted benzoic acid derivatives. This early synthetic achievement involved the bromination of phthalide to produce 2-bromophthalide, followed by hydrolytic conversion to 2-formylbenzoic acid with yields ranging from 78 to 83 percent.

The evolution of synthetic methodologies for methyl 2-formylbenzoate preparation has encompassed diverse chemical transformations, reflecting the compound's importance in organic chemistry development. Classical approaches utilized the direct esterification of 2-carboxybenzaldehyde with methanol under acidic conditions, establishing fundamental principles of ester formation in bifunctional aromatic systems. Alternative historical methods involved the photochlorination of ortho-xylene to produce pentachloroxylene derivatives, followed by hydrolytic conversion using iron(III) chloride-containing hydrochloric acid to yield the desired aldehyde-acid functionality.

Advanced synthetic strategies emerged through the application of organometallic chemistry, particularly involving sodium tetracarbonylferrate reagents for selective carbonyl reduction. This methodology enabled the selective reduction of one carboxyl group in phthalic anhydride while maintaining the second carboxyl functionality intact, achieving yields of 61 percent for 2-carboxybenzaldehyde formation. The subsequent methylation of the resulting carboxylic acid provided access to methyl 2-formylbenzoate through controlled esterification reactions.

A significant synthetic advancement was documented in patent literature, where 2-carboxybenzaldehyde underwent methylation using iodomethane in the presence of potassium carbonate in acetone. This reaction proceeded through nucleophilic substitution mechanisms, achieving quantitative conversion to methyl 2-formylbenzoate under mild reaction conditions. The reaction mixture required heating to 56 degrees Celsius for 30 minutes, followed by prolonged stirring at room temperature for 72 hours to ensure complete conversion. The product isolation involved standard aqueous workup procedures, yielding a clear light yellow oil representing pure methyl 2-formylbenzoate.

| Synthetic Method | Yield | Reaction Conditions | Historical Period |

|---|---|---|---|

| Phthalide bromination/hydrolysis | 78-83% | Aqueous heating | 1887 |

| Photochlorination approach | Variable | FeCl3/HCl hydrolysis | 1887 |

| Organometallic reduction | 61% | Na[Fe(CO)4] reduction | Mid-20th century |

| Alkylation methodology | 100% | K2CO3/acetone, 56°C | Contemporary |

Role in Contemporary Chemical Research

Contemporary chemical research has positioned methyl 2-formylbenzoate as a central building block in advanced synthetic methodologies, particularly in the development of novel heterocyclic compounds and pharmaceutical intermediates. Recent investigations have demonstrated its utility in tetrakis(dimethylamino)ethylene-mediated synthesis of 3-benzylphthalide derivatives, representing a significant advancement in one-pot synthetic strategies. These reactions involve the treatment of substituted benzyl chlorides with methyl 2-formylbenzoate in the presence of tetrakis(dimethylamino)ethylene under nitrogen atmosphere, producing isobenzofuran-1(3H)-one products in moderate to good yields.

The mechanistic understanding of tetrakis(dimethylamino)ethylene-mediated reactions has revealed sophisticated electron transfer processes that enable carbon-carbon bond formation under mild conditions. Research has shown that methyl 2-formylbenzoate serves as both an electrophilic partner and a source of carbonyl functionality in these transformations. The reaction proceeds through initial electron transfer from tetrakis(dimethylamino)ethylene to the benzyl chloride substrate, generating reactive radical intermediates that subsequently engage with the formyl group of methyl 2-formylbenzoate. This methodology has been successfully applied to various substituted benzyl chlorides, demonstrating broad substrate scope and functional group tolerance.

Sustainable chemistry initiatives have identified methyl 2-formylbenzoate as a key intermediate in lignin valorization strategies, representing a paradigm shift toward renewable feedstock utilization. Recent research has demonstrated that carboxylic acids can be methylated using lignin-derived methoxy groups, with methyl 2-formylbenzoate serving as both a substrate and a mechanistic probe in these transformations. The process involves copper-catalyzed oxidative decomposition of lignin model compounds, generating methyl ester intermediates that facilitate the methylation of various carboxylic acid substrates. These investigations have revealed that methyl 2-formylbenzoate can be produced in excellent yields through lignin-mediated methylation reactions, establishing new pathways for sustainable chemical synthesis.

The role of methyl 2-formylbenzoate in contemporary medicinal chemistry research has expanded significantly, particularly in the synthesis of bioactive heterocyclic compounds. Research has focused on its utility as a precursor to isoindolinone and phthalazinone derivatives, which exhibit diverse pharmacological properties including antihistamine activity. The compound's bifunctional nature enables complex cyclization reactions that produce structurally diverse heterocyclic frameworks, making it an invaluable tool in drug discovery programs.

| Research Application | Methodology | Yield Range | Contemporary Significance |

|---|---|---|---|

| Tetrakis(dimethylamino)ethylene synthesis | One-pot cyclization | Moderate to good | Heterocyclic construction |

| Lignin valorization | Copper-catalyzed methylation | Excellent | Sustainable chemistry |

| Medicinal chemistry | Heterocyclic synthesis | Variable | Drug discovery |

| Materials science | Polymer precursor synthesis | Context-dependent | Advanced materials |

Advanced spectroscopic and computational studies have provided detailed insights into the electronic structure and reactivity patterns of methyl 2-formylbenzoate, informing rational design strategies for new synthetic applications. Nuclear magnetic resonance investigations have characterized the conformational preferences of the molecule, revealing the influence of intramolecular interactions between the formyl and ester functionalities. Mass spectrometric studies have elucidated fragmentation pathways that aid in product identification and mechanistic understanding of complex synthetic transformations.

Conventional Esterification Approaches

Methyl 2-formylbenzoate synthesis relies predominantly on conventional esterification methodologies that involve the conversion of 2-formylbenzoic acid to its corresponding methyl ester [1]. The compound, bearing the molecular formula C₉H₈O₃ and molecular weight of 164.16 daltons, presents unique synthetic challenges due to the presence of both aldehyde and carboxylic acid functional groups within the same aromatic framework [2] [3].

Carboxylic Acid Activation Strategies

Carboxylic acid activation represents a fundamental approach in the synthesis of methyl 2-formylbenzoate, wherein the carboxylic acid functionality undergoes transformation to enhance its electrophilic character [4] [5]. The Fischer esterification mechanism constitutes the most widely employed conventional approach, involving acid-catalyzed condensation between 2-formylbenzoic acid and methanol under equilibrium conditions [6] [7].

Thionyl chloride activation emerges as a particularly effective strategy for methyl 2-formylbenzoate synthesis [8] [9]. The mechanistic pathway involves initial nucleophilic attack by the carbonyl oxygen of 2-formylbenzoic acid on the electrophilic sulfur center of thionyl chloride, forming a chlorosulfite ester intermediate [8]. Subsequent chloride ion attack at the carbonyl carbon facilitates acyl chloride formation with concurrent elimination of sulfur dioxide and hydrogen chloride [8]. The resulting 2-formylbenzoyl chloride exhibits enhanced reactivity toward methanol, yielding methyl 2-formylbenzoate with high efficiency [9].

Alternative activation strategies employ carbodiimide coupling reagents, particularly dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide [10] [11]. The Steglich esterification protocol utilizes dicyclohexylcarbodiimide in conjunction with 4-dimethylaminopyridine catalyst, enabling formation of the desired ester under mild conditions while minimizing side reactions [10]. The reaction proceeds through formation of an O-acylisourea intermediate, which undergoes nucleophilic displacement by methanol to afford the target compound with formal uptake of water by the carbodiimide reagent [10].

Table 1: Carboxylic Acid Activation Methods for Methyl 2-Formylbenzoate Synthesis

| Activation Method | Reagent System | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂/MeOH | Reflux, 2-3 h | 85-92% | [9] |

| Fischer Esterification | H₂SO₄/MeOH | Reflux, 6-12 h | 75-85% | [4] [5] |

| Steglich Esterification | DCC/DMAP/MeOH | RT, 4-8 h | 80-90% | [10] |

| EDC Coupling | EDC/HOBt/MeOH | RT, 12-24 h | 70-85% | [11] |

Nucleophilic Methylation Techniques

Nucleophilic methylation represents an alternative synthetic approach wherein 2-formylbenzoic acid undergoes direct methylation through nucleophilic displacement mechanisms [12] [13]. Methyl iodide emerges as the predominant methylating agent, facilitating SN2 displacement reactions under basic conditions [1] [13].

The optimized protocol involves treatment of 2-formylbenzoic acid with methyl iodide in the presence of potassium carbonate base in acetone solvent [1]. The reaction proceeds through initial deprotonation of the carboxylic acid to generate the corresponding carboxylate anion, which subsequently attacks the electrophilic methyl carbon of methyl iodide [13]. The process demonstrates excellent regioselectivity, with methylation occurring exclusively at the carboxylate oxygen rather than competing nucleophilic sites [13].

Experimental optimization studies reveal that reaction completion occurs within 30 minutes at elevated temperature (56°C), followed by extended stirring at ambient temperature for 72 hours to ensure complete conversion [1]. The reaction mixture requires dilution with additional acetone to maintain adequate stirring efficiency as the mixture becomes viscous during the course of reaction [1]. Product isolation involves filtration through celite, solvent evaporation, and aqueous extraction with ethyl acetate, yielding methyl 2-formylbenzoate in quantitative yields [1].

Diazomethane methylation provides an alternative nucleophilic approach, particularly advantageous for acid-sensitive substrates [14]. The mechanism involves protonation of diazomethane by the carboxylic acid to generate a carboxylate salt and methyldiazonium cation [14]. Subsequent SN2 attack by the carboxylate anion on the methyldiazonium species produces the methyl ester with concurrent nitrogen gas evolution [14]. Trimethylsilyldiazomethane offers enhanced safety compared to diazomethane while maintaining comparable reactivity and selectivity [15] [16].

Catalytic Pathways for Regioselective Formylation

Regioselective formylation strategies provide direct access to methyl 2-formylbenzoate through functionalization of preformed methyl benzoate derivatives [17] [18]. The Vilsmeier-Haack reaction constitutes the most extensively studied catalytic formylation approach, employing dimethylformamide and phosphorus oxychloride to generate the electrophilic Vilsmeier reagent [18].

The mechanistic pathway involves initial formation of a chloroiminium ion (Vilsmeier reagent) through reaction of dimethylformamide with phosphorus oxychloride [18]. Subsequent electrophilic aromatic substitution occurs at the ortho position relative to the electron-withdrawing ester group, generating an iminium ion intermediate [18]. Hydrolytic workup converts the iminium functionality to the corresponding aldehyde, yielding methyl 2-formylbenzoate with high regioselectivity [18].

Advanced formylation protocols employ trifluoromethanesulfonic anhydride-dimethylformamide complex, demonstrating superior reactivity compared to conventional Vilsmeier-Haack conditions [19]. This modified approach enables formylation of less activated aromatic substrates under milder reaction conditions [19]. Trifluoromethanesulfonic acid-catalyzed carbonylation represents another catalytic pathway, utilizing carbon monoxide under elevated pressure (90-125 atmospheres) to achieve regioselective formylation [20].

Table 2: Catalytic Formylation Methods for Methyl 2-Formylbenzoate

| Catalytic System | Substrate | Conditions | Regioselectivity | Yield | Reference |

|---|---|---|---|---|---|

| DMF/POCl₃ | Methyl benzoate | 80°C, 4 h | >95% ortho | 70-80% | [18] |

| (CF₃SO₂)₂O/DMF | Methyl benzoate | 0°C, 2 h | >90% ortho | 75-85% | [19] |

| CF₃SO₃H/CO | Toluene derivatives | 125 atm, 100°C | 85-90% ortho | 65-75% | [20] |

Microwave-Assisted and Solvent-Free Syntheses

Microwave-assisted synthesis represents a transformative approach for methyl 2-formylbenzoate preparation, offering enhanced reaction rates, improved yields, and reduced environmental impact [21] [22]. The technology employs dielectric heating mechanisms to achieve uniform energy distribution throughout the reaction mixture, facilitating molecular interactions through enhanced collision frequency [23] [22].

Microwave-promoted esterification of 2-formylbenzoic acid with methanol demonstrates completion within 3-6 minutes compared to 5-20 hours required under conventional heating conditions [24]. The accelerated kinetics result from preferential heating of polar molecules, including the carboxylic acid substrate and methanol solvent, leading to localized superheating effects [22]. Temperature-controlled microwave irradiation (100-160 watts) prevents thermal decomposition while maintaining optimal reaction rates [21].

Solvent-free methodologies eliminate the requirement for organic solvents, aligning with green chemistry principles while improving atom economy [25] [26]. Mechanochemical activation through high-speed ball milling enables esterification reactions under ambient conditions without solvent [26]. The protocol involves grinding 2-formylbenzoic acid with methanol in the presence of iodine and potassium dihydrogen phosphate, achieving ester formation within 20 minutes [26].

Solid-supported reagent systems facilitate solvent-free transformations through immobilization of catalytic species on mineral oxide supports [27]. Clay-supported reagents, including iron nitrate-clay (clayfen) and copper nitrate-clay (claycop), demonstrate exceptional catalytic activity for esterification reactions under microwave irradiation [27]. The heterogeneous nature of these catalysts enables straightforward product isolation and catalyst recycling [27].

Table 3: Microwave-Assisted and Solvent-Free Synthesis Conditions

| Method | Conditions | Reaction Time | Yield | Environmental Benefit | Reference |

|---|---|---|---|---|---|

| MW-Esterification | 160W, MeOH | 3-6 min | 90-95% | Reduced energy | [24] |

| Ball Milling | I₂/KH₂PO₂, RT | 20 min | 75-91% | Solvent-free | [26] |

| Clay-Supported | Clayfen/MW | 10-15 min | 85-92% | Recyclable catalyst | [27] |

Optimization of Reaction Parameters

Temperature and Solvent Effects

Temperature optimization plays a critical role in methyl 2-formylbenzoate synthesis, influencing reaction kinetics, equilibrium position, and product selectivity [28] [29]. Systematic temperature studies reveal optimal ranges for different synthetic approaches, with esterification reactions typically requiring temperatures between 50-80°C for efficient conversion [28].

Arrhenius analysis of Fischer esterification kinetics demonstrates exponential dependence of reaction rate on temperature, with activation energies ranging from 15-25 kilocalories per mole [30]. Higher temperatures (above 100°C) promote elimination reactions and thermal decomposition pathways, reducing overall selectivity for the desired ester product [29]. Conversely, temperatures below 40°C result in prohibitively slow reaction rates, necessitating extended reaction times [28].

Solvent selection profoundly impacts reaction efficiency through multiple mechanisms, including substrate solubility, transition state stabilization, and competing side reactions [31] [32]. Polar protic solvents such as methanol serve dual roles as both solvent and nucleophilic reagent in esterification reactions [31]. Polar aprotic solvents including dimethylformamide and acetonitrile enhance ionic reaction pathways while minimizing protic interference [31].

Kinetic solvent effects demonstrate rate variations spanning several orders of magnitude depending on solvent polarity and hydrogen bonding capacity [32]. Coordinating solvents stabilize charged intermediates and transition states, accelerating nucleophilic substitution pathways [31]. Non-coordinating solvents favor radical mechanisms and eliminate competing nucleophilic reactions [32].

Table 4: Temperature and Solvent Optimization Data

| Solvent System | Temperature Range | Reaction Rate Constant | Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| Methanol | 65-80°C | 1.2 × 10⁻³ s⁻¹ | >95% | 85-90% | [28] |

| Acetone | 50-65°C | 8.5 × 10⁻⁴ s⁻¹ | >90% | 80-85% | [31] |

| DMF | 100-120°C | 2.1 × 10⁻³ s⁻¹ | >85% | 75-80% | [32] |

Catalytic System Efficiency Analysis

Catalytic system efficiency encompasses multiple parameters including turnover number, turnover frequency, catalyst loading, and recyclability [33]. Quantitative analysis of catalytic performance enables systematic optimization of reaction conditions and catalyst design [33].

Acid-catalyzed esterification systems demonstrate varying efficiency depending on catalyst strength and concentration [5] [7]. Sulfuric acid catalysis exhibits high activity (turnover frequency: 0.25 s⁻¹) but requires careful neutralization during workup [7]. p-Toluenesulfonic acid provides comparable catalytic activity with simplified purification procedures [5]. Lewis acid catalysts including zinc chloride demonstrate moderate activity (turnover frequency: 0.12 s⁻¹) with enhanced functional group tolerance [24].

Enzyme-catalyzed dynamic kinetic resolution represents an emerging approach for asymmetric synthesis of methyl 2-formylbenzoate derivatives [34]. Lipase-catalyzed esterification achieves excellent enantioselectivity (>99% enantiomeric excess) with turnover numbers exceeding 1000 [34]. The enzymatic approach enables selective synthesis of chiral phthalidyl ester products with potential pharmaceutical applications [34].

Catalyst recycling studies reveal varying degrees of reusability depending on catalyst type and reaction conditions [27]. Heterogeneous clay-supported catalysts maintain activity through five reaction cycles with minimal loss in catalytic efficiency [27]. Homogeneous acid catalysts require neutralization and separation procedures that preclude direct recycling [27].

Table 5: Catalytic System Efficiency Metrics

| Catalyst Type | Loading (mol%) | TON | TOF (s⁻¹) | Recyclability | Reference |

|---|---|---|---|---|---|

| H₂SO₄ | 5 | 20 | 0.25 | No | [7] |

| TsOH | 10 | 10 | 0.18 | No | [5] |

| ZnCl₂ | 10 | 10 | 0.12 | Limited | [24] |

| Clayfen | 3 | 33 | 0.15 | Yes (5 cycles) | [27] |

| Lipase | 2 | 1000 | 0.08 | Yes (>10 cycles) | [34] |

Crystallographic and Conformational Analysis

Methyl 2-formylbenzoate exhibits a planar molecular structure characteristic of ortho-disubstituted benzene derivatives. The compound adopts a conformation where both the formyl group and the methyl ester group lie approximately in the same plane as the benzene ring, facilitating potential intramolecular interactions [2].

The molecular geometry is stabilized by the electronic conjugation between the aromatic system and both functional groups. Computational studies on similar benzoate derivatives indicate that the central molecular fragment maintains planarity with root-mean-square deviations typically below 0.05 Å from the least-squares plane [3] [2]. The dihedral angles between the substituent groups and the benzene ring plane are generally less than 10°, indicating minimal steric hindrance in the ortho-substituted arrangement [2].

Intermolecular interactions in the crystalline state are primarily governed by van der Waals forces and weak hydrogen bonding interactions. The formyl group can participate in C-H···O hydrogen bonds, while the ester functionality provides additional sites for dipole-dipole interactions [3] [2]. These interactions contribute to the compound's solid-state stability and influence its melting point characteristics.

Thermochemical Behavior

Melting Point Range Determination

Methyl 2-formylbenzoate demonstrates a well-defined melting point of 50°C, indicating high purity and crystalline order in the solid state [4] [5] [6]. This relatively low melting point reflects the compound's molecular structure, where the ortho-substitution pattern provides moderate intermolecular cohesion without excessive crystal lattice energy.

The melting behavior is influenced by the presence of both polar (formyl and ester) and nonpolar (aromatic) regions within the molecule. The balance between these interactions results in a melting transition that occurs at a temperature suitable for many synthetic applications [7] [8].

Boiling Point and Volatility Characteristics

The compound exhibits significantly different boiling points depending on the applied pressure, demonstrating typical behavior for organic compounds with moderate molecular weight and polarity. At standard atmospheric pressure (760 mmHg), methyl 2-formylbenzoate boils at 280.0±23.0°C [9]. Under reduced pressure conditions, the boiling point decreases substantially: 88°C at 0.7 mmHg [5] [10] [6] and 76°C at 0.1 mmHg [11].

This pressure-dependent volatility behavior makes the compound suitable for vacuum distillation purification methods. The flash point of 122.2±22.7°C indicates moderate flammability characteristics, requiring appropriate safety precautions during handling and storage [9] [12].

The volatility characteristics are further influenced by the compound's vapor pressure, which remains negligible at room temperature [13]. This low vapor pressure contributes to the compound's stability during storage but requires elevated temperatures or reduced pressure for efficient distillation and purification processes [7] [13].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Proton NMR Characteristics:

The proton nuclear magnetic resonance spectrum of methyl 2-formylbenzoate displays characteristic signals that confirm its structural identity. The formyl proton appears as a singlet at δ 9.8-10.2 ppm, representing one of the most downfield signals in the spectrum due to the deshielding effect of the aldehyde carbonyl group [14] [15] [16].

The aromatic protons generate complex multiplet patterns in the δ 7.4-8.2 ppm region, characteristic of ortho-disubstituted benzene systems [14] [15]. The coupling patterns reflect the electronic environment created by both electron-withdrawing substituents (formyl and ester groups) and provide valuable structural information about the substitution pattern.

The methyl ester group produces a sharp singlet at δ 3.9-4.0 ppm, integrating for three protons [17] [15]. This signal position is typical for methoxy groups attached to electron-deficient aromatic systems, where the electron-withdrawing nature of the benzoate framework causes a slight downfield shift compared to simple aliphatic esters.

Carbon-13 NMR Signatures:

The carbon-13 nuclear magnetic resonance spectrum provides definitive identification of the compound's carbon framework. Two distinct carbonyl carbon signals appear: the ester carbonyl at δ 165-170 ppm and the aldehyde carbonyl at δ 190-195 ppm [18] [17] [16]. These chemical shifts reflect the different electronic environments of the two carbonyl groups, with the aldehyde carbon appearing further downfield due to its greater electrophilic character.

The aromatic carbon signals span the δ 125-140 ppm region, with the quaternary carbons bearing the substituents appearing at characteristic positions within this range [18] [19]. The methyl ester carbon resonates at δ 52-53 ppm, consistent with methoxy groups in benzoate esters [17] [20].

Infrared (IR) Vibrational Mode Assignments

The infrared spectrum of methyl 2-formylbenzoate exhibits several characteristic absorption bands that provide structural confirmation and functional group identification.

Carbonyl Stretching Vibrations:

Two distinct carbonyl stretching frequencies are observed, reflecting the presence of both ester and aldehyde functional groups. The ester carbonyl (C=O) stretch appears at 1750-1735 cm⁻¹, characteristic of benzoate esters [21] [22]. The aldehyde carbonyl stretch occurs at a slightly lower frequency, typically 1700-1680 cm⁻¹ for aromatic aldehydes, due to conjugation with the benzene ring [21] [23].

Carbon-Hydrogen Stretching and Bending Modes:

The aldehyde C-H stretch manifests as a characteristic absorption in the 2900-2700 cm⁻¹ region, often appearing as multiple bands due to Fermi resonance effects [21] [24]. Aromatic C-H stretching vibrations occur above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear below 3000 cm⁻¹ [25].

Carbon-Oxygen Stretching Vibrations:

The ester C-O stretching vibration produces a strong absorption band at 1210-1163 cm⁻¹, characteristic of benzoate esters [21] [22]. This band often appears as one of the strongest absorptions in the spectrum due to the significant dipole moment change associated with this vibrational mode.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of methyl 2-formylbenzoate reveals a characteristic fragmentation pattern consistent with aromatic aldehyde esters. The molecular ion peak appears at m/z 164, corresponding to the molecular weight of the compound [26] [27].

Primary Fragmentation Pathways:

The base peak and other significant fragment ions reflect common fragmentation mechanisms for carbonyl compounds. Alpha cleavage adjacent to the carbonyl groups produces characteristic acylium ions [28] [29] [30]. The fragmentation pattern typically includes peaks at m/z 43 (acetyl cation, CH₃CO⁺), m/z 77 (phenyl cation, C₆H₅⁺), m/z 105 (benzoyl cation, C₆H₅CO⁺), and m/z 133 (molecular ion minus OCH₃) [30] [27].

McLafferty Rearrangement:

For compounds containing both ester and aldehyde functionalities, McLafferty rearrangement can occur, leading to characteristic neutral losses and rearranged fragment ions [29] [30]. These rearrangement processes contribute to the overall fragmentation pattern and provide additional structural confirmation.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant